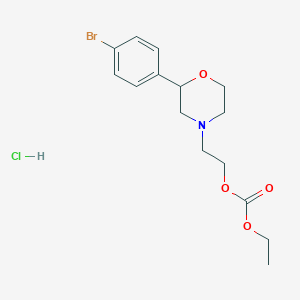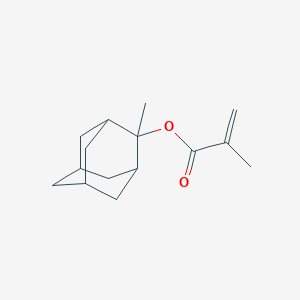
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brinzolamide is a carbonic anhydrase inhibitor that works by reducing the production of aqueous humor in the eye, thereby reducing intraocular pressure. It is a white to off-white powder that is soluble in water and ethanol. It is used as eye drops and is marketed under the brand name Azopt.
Wirkmechanismus
Brinzolamide works by inhibiting the enzyme carbonic anhydrase, which is involved in the production of aqueous humor in the eye. By inhibiting this enzyme, Brinzolamide reduces the production of aqueous humor, which in turn reduces intraocular pressure.
Biochemische Und Physiologische Effekte
Brinzolamide has been shown to have minimal systemic absorption and is well-tolerated by most patients. However, it may cause local side effects such as burning, stinging, and blurred vision. Brinzolamide has also been shown to have no significant effect on blood pressure, heart rate, or respiratory function.
Vorteile Und Einschränkungen Für Laborexperimente
Brinzolamide is a widely used carbonic anhydrase inhibitor in laboratory experiments. Its advantages include its high potency, low systemic toxicity, and the fact that it is water-soluble. The limitations of Brinzolamide in lab experiments include its limited stability in solution and its short half-life in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of Brinzolamide. One potential direction is the use of Brinzolamide in the treatment of other conditions such as cystic fibrosis, epilepsy, and obesity. Another potential direction is the development of new formulations of Brinzolamide that improve its stability and increase its half-life in vivo. Additionally, there is a need for further research into the mechanism of action of Brinzolamide and its potential interactions with other drugs.
Synthesemethoden
The synthesis of Brinzolamide involves the reaction of 4-bromoaniline with ethyl chloroformate to form ethyl 4-bromophenylcarbamate. This compound is then reacted with morpholine to form 2-(4-bromophenyl)-4-morpholinyl)ethyl carbamate. Finally, this compound is reacted with carbonic acid to form Brinzolamide.
Wissenschaftliche Forschungsanwendungen
Brinzolamide has been extensively studied for its use in the treatment of glaucoma. It has been shown to be effective in reducing intraocular pressure and improving visual function in patients with open-angle glaucoma and ocular hypertension. Brinzolamide has also been studied for its potential use in the treatment of other conditions such as cystic fibrosis, epilepsy, and obesity.
Eigenschaften
CAS-Nummer |
185759-08-4 |
|---|---|
Produktname |
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl ethyl ester, hydrochloride |
Molekularformel |
C15H21BrClNO4 |
Molekulargewicht |
394.69 g/mol |
IUPAC-Name |
2-[2-(4-bromophenyl)morpholin-4-yl]ethyl ethyl carbonate;hydrochloride |
InChI |
InChI=1S/C15H20BrNO4.ClH/c1-2-19-15(18)21-10-8-17-7-9-20-14(11-17)12-3-5-13(16)6-4-12;/h3-6,14H,2,7-11H2,1H3;1H |
InChI-Schlüssel |
PATPHRMTNCXVRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OCCN1CCOC(C1)C2=CC=C(C=C2)Br.Cl |
Kanonische SMILES |
CCOC(=O)OCCN1CCOC(C1)C2=CC=C(C=C2)Br.Cl |
Synonyme |
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl ethyl ester, h ydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]propane-1,3-dione](/img/structure/B65357.png)



![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)




![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)
